molecular formula C34H18 B086179 Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene CAS No. 191-46-8

Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene

Cat. No. B086179
CAS RN: 191-46-8
M. Wt: 426.5 g/mol
InChI Key: KMIGNEYTFAGKRW-UHFFFAOYSA-N
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Description

Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene (DBNP) is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its unique structural and electronic properties. DBNP is a member of the pentaphene family and is composed of five linearly fused benzene rings. This molecule has potential applications in various fields, including material science, electronics, and biomedical research.

Mechanism Of Action

The mechanism of action of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is not fully understood. However, it is believed that Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene interacts with cellular membranes and alters their structure and function. This interaction may lead to changes in cellular signaling pathways and gene expression.

Biochemical And Physiological Effects

Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene can induce oxidative stress and DNA damage in cells. Additionally, Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been shown to have cytotoxic effects on various cell lines. In vivo studies have shown that Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene exposure can lead to developmental abnormalities and reproductive toxicity in animals.

Advantages And Limitations For Lab Experiments

One of the advantages of using Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene in lab experiments is its unique electronic properties. These properties make Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene an ideal candidate for use in organic electronic devices. Additionally, Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is relatively stable and can be synthesized in large quantities. However, one of the limitations of using Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene in lab experiments is its potential toxicity. Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been shown to have cytotoxic effects on cells and can lead to developmental abnormalities in animals.

Future Directions

There are numerous future directions for research on Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene. One potential area of research is the development of new synthetic methods for Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene. Additionally, further studies are needed to fully understand the mechanism of action of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene and its potential applications in various fields. Finally, studies are needed to determine the potential environmental and health impacts of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene exposure.

Synthesis Methods

The synthesis of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is a complex process that involves multiple steps. One of the most common methods for synthesizing Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is through the use of a Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene synthesis, a diene and a dienophile are reacted to form a pentaphene ring system.

Scientific Research Applications

Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been the subject of numerous studies in recent years due to its unique properties. One of the most significant applications of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is in the field of material science. Due to its unique electronic properties, Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has potential applications in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

CAS RN

191-46-8

Product Name

Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene

Molecular Formula

C34H18

Molecular Weight

426.5 g/mol

IUPAC Name

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.024,32.025,30]tetratriaconta-1(31),2,4,6,8,10,12,14,16,18,20(32),21,23,25,27,29,33-heptadecaene

InChI

InChI=1S/C34H18/c1-2-8-22-20(6-1)18-21-13-15-27-28-14-12-19-7-5-11-24-23-9-3-4-10-25(23)33(34(28)30(19)24)29-17-16-26(22)31(21)32(27)29/h1-18H

InChI Key

KMIGNEYTFAGKRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C6C=CC7=C8C6=C(C(=C54)C=C3)C9=CC=CC=C9C8=CC=C7

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C6C=CC7=C8C6=C(C(=C54)C=C3)C9=CC=CC=C9C8=CC=C7

Other CAS RN

191-46-8

Origin of Product

United States

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